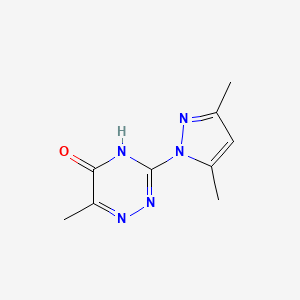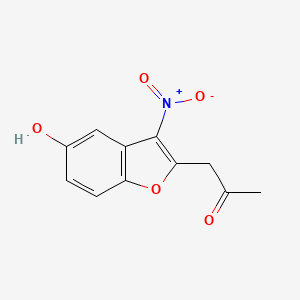![molecular formula C21H16N2O4 B6044563 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide, also known as BFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA-1 is a small molecule that has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
作用机制
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide works by inhibiting the activity of certain enzymes, such as protein kinase C (PKC) and phosphodiesterase (PDE). PKC is a family of enzymes that play a role in cell signaling, while PDEs are enzymes that break down cyclic nucleotides, which are important signaling molecules in the body. By inhibiting the activity of these enzymes, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide can modulate various cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects in different cell types and animal models. Some of the effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide include the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress in neurodegenerative diseases, and the improvement of cardiac function in cardiovascular diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has also been found to modulate the expression of various genes involved in cellular signaling pathways, further highlighting its potential therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying various cellular signaling pathways. However, one of the limitations of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, careful consideration should be taken when designing experiments using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide to ensure its safety and efficacy.
未来方向
There are several future directions for the research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide. One potential area of focus is the development of more specific inhibitors of PKC and PDE, which can improve the efficacy and safety of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide in other diseases, such as autoimmune disorders and infectious diseases. Furthermore, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide, making it a more viable candidate for clinical use.
合成方法
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide can be synthesized using a multi-step process that involves the reaction of various chemicals under specific conditions. The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide typically involves the use of organic solvents and requires careful control of reaction parameters to ensure the purity of the final product.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas where N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been studied include cancer research, neurodegenerative diseases, and cardiovascular diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have cardioprotective effects in animal models of cardiovascular diseases.
属性
IUPAC Name |
(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-25-18-10-8-14(21-23-16-6-2-3-7-19(16)27-21)13-17(18)22-20(24)11-9-15-5-4-12-26-15/h2-13H,1H3,(H,22,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCGBKFHPGTZOO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)
![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)



![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)